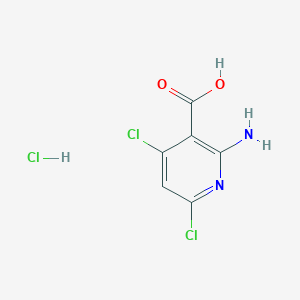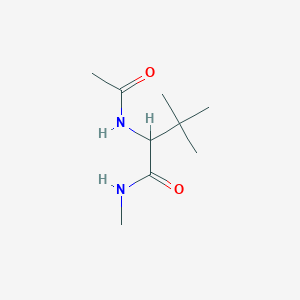
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial properties . The compound’s structure includes a tetrahydroisoquinoline core, which is a significant scaffold in medicinal chemistry due to its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one typically involves the construction of the tetrahydroisoquinoline core followed by functionalization at specific positions. Common synthetic routes include:
Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, such as proteases and kinases.
Receptor Modulation: It can modulate the activity of receptors, including those in the central nervous system, leading to potential therapeutic effects.
Pathway Interference: The compound may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the hydroxy and methoxy groups.
4-Hydroxy-2-quinolones: Compounds with a different core structure but similar functional groups, known for their pharmaceutical applications.
Indole Derivatives: Compounds with a different heterocyclic system but similar biological activities.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-4-13(17)15-7-9-11(18-2)5-6-12(19-3)14(9)10(16)8-15/h4-6,10,16H,1,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCGSKFZKBIBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CC(C2=C(C=C1)OC)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2624115.png)

![1-(2-Phenoxyethyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2624118.png)
![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624120.png)

![3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2624123.png)

![6-Fluoro-N-({2-[(4-methylpiperazin-1-YL)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2624128.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2624130.png)
![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-(hydroxymethyl)azepane-1-carboxylate](/img/structure/B2624134.png)

![4-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}morpholine](/img/structure/B2624136.png)
